N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-2-ylmethylthio group at position 5 and a benzo[d]thiazole-2-carboxamide moiety at position 2. This structure combines sulfur- and nitrogen-rich pharmacophores, which are frequently associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. The compound’s design leverages the electronic and steric effects of its substituents to modulate physicochemical properties and target interactions.
Properties
IUPAC Name |
N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS3/c22-13(14-18-11-6-1-2-7-12(11)24-14)19-15-20-21-16(25-15)23-9-10-5-3-4-8-17-10/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBRPQLRLSZYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities
Biological Activity
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including thiazole and thiadiazole moieties. The unique molecular architecture of this compound suggests potential biological activities, making it a subject of interest for medicinal chemistry research.
Chemical Structure
The compound features a benzo[d]thiazole core linked to a thiadiazole unit through a pyridine-derived thioether. This structural combination enhances its biological activity profile and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₂S₂ |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 872594-79-1 |
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Anticancer Activity : The compound is believed to inhibit tyrosine kinase enzymes and induce apoptosis in cancer cells. Studies have shown that derivatives of thiadiazole can target various cancer cell lines, including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on lipoxygenase enzymes, which play a significant role in inflammatory processes and cancer progression. It has shown promising results against 15-lipoxygenase, suggesting its potential as an anticancer agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Tyrosine Kinase Enzymes : This action is crucial for regulating cell growth and differentiation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, thus reducing tumor growth .
- Interaction with Lipoxygenase Pathways : By inhibiting lipoxygenase, the compound may reduce inflammatory responses associated with various cancers .
Research Findings
A series of studies have assessed the biological activity of related compounds, providing insights into their efficacy:
- Cytotoxicity Assays : Using the MTT assay method, compounds similar to this compound were tested against different cancer cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like doxorubicin .
- Apoptosis Detection : Studies have shown that some derivatives can significantly increase the proportion of apoptotic cells compared to untreated controls, indicating their potential as therapeutic agents in oncology .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical scenarios:
- Case Study 1 : A derivative with a similar structure was tested against renal cancer cells and demonstrated an IC50 value of 0.17 µM against VEGFR-2, showcasing its potential as an antiangiogenic agent .
- Case Study 2 : Research involving the inhibition of lipoxygenase by these compounds revealed that methoxylated derivatives showed significant enzyme inhibition, particularly at specific positions on the phenyl ring .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Further investigation into the precise mechanisms by which this compound exerts its effects on cellular pathways.
- Therapeutic Applications : Exploration of its potential as a treatment for various cancers and inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C16H11N5OS3
- Molecular Weight : 385.5 g/mol
- CAS Number : 1351619-02-7
The structure includes a benzo[d]thiazole core connected to a thiadiazole unit through a pyridine-derived thioether, which enhances its reactivity and biological activity profile.
Biological Activities
Research indicates that compounds similar to N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit various biological activities. The potential applications include:
- Antimicrobial Activity : Thiazole and thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, suggesting that this compound could be explored for therapeutic use in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of thiazole and thiadiazole rings. The synthetic pathways can yield derivatives with varied biological activities:
| Derivative Name | Structure | Unique Features |
|---|---|---|
| Compound A | Structure A | Strong anti-inflammatory properties |
| Compound B | Structure B | Selective kinase inhibition |
| Compound C | Structure C | Broad-spectrum antimicrobial activity |
These derivatives can be further studied to explore their specific interactions and therapeutic potentials.
Research Case Studies
While direct case studies involving this compound are scarce, related research has demonstrated the efficacy of similar compounds in various applications:
- Antifungal Activity : A study on indole derivatives containing thiadiazole scaffolds showed promising antifungal activity against several fungal strains, indicating that similar compounds could be effective against fungal infections .
- Inhibition Studies : Research on thiazole derivatives has revealed their potential as inhibitors in specific biochemical pathways, which could be relevant for drug development targeting diseases like cancer or infections .
Comparison with Similar Compounds
Structural Comparison
The target compound is distinguished by its pyridin-2-ylmethylthio and benzo[d]thiazole-2-carboxamide substituents. Below is a structural comparison with analogous 1,3,4-thiadiazole derivatives from the literature:
Key Observations :
- The benzo[d]thiazole-2-carboxamide moiety increases steric bulk and aromaticity relative to acetamide or oxazole derivatives, which may influence solubility and target binding .
Physicochemical Properties
Data from synthesized analogs suggest trends in melting points and yields based on substituents:
Analysis :
- Bulky substituents (e.g., benzo[d]thiazole) likely increase melting points due to enhanced intermolecular interactions.
- Electron-withdrawing groups (e.g., CF3 in ) significantly elevate thermal stability.
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit notable activities:
- Antimicrobial Activity : Compound 52 (N-(5-{[(1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 4–16 µg/mL) .
- Neuroprotective Effects : Benzo[d]oxazole-thioacetamide derivatives (e.g., 5l) demonstrated neuroprotection via antioxidant mechanisms .
- Enzyme Inhibition : BPTES analogs (1,3,4-thiadiazole derivatives) inhibit glutaminase-1, a target in cancer metabolism .
Inference :
Q & A
Q. What are the standard synthetic protocols for preparing N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with POCl₃, as described for analogous thiadiazole compounds .
- Step 2: Thioether linkage introduction: Reacting a pyridin-2-ylmethyl thiol intermediate with the thiadiazole moiety under basic conditions (e.g., K₂CO₃ in dimethylformamide (DMF)) .
- Step 3: Coupling the benzothiazole-2-carboxamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane) .
Key Conditions: - Temperature control (70–90°C for cyclization steps).
- Solvent selection (DMF for nucleophilic substitutions, dichloromethane for amidation).
- Purification via recrystallization (DMSO/water mixtures) or column chromatography .
Q. How is the molecular structure of this compound validated experimentally?
Answer: Structural confirmation employs:
- NMR Spectroscopy:
- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, thiadiazole C-S signals) .
- 2D NMR (HSQC, HMBC) to resolve connectivity between heterocycles .
- X-ray Crystallography: Determines 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the benzothiazole-carboxamide region) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer: Initial screens focus on:
- Anticancer Activity:
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis detection via Annexin V/PI staining .
- Antimicrobial Testing:
- Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition:
- Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) .
Note: Use DMSO as a solvent control (<1% final concentration) to avoid cytotoxicity artifacts .
- Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Answer: Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:
- Assay Conditions: Differences in cell line passage number, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
- Compound Purity: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility Issues: Use co-solvents (e.g., cyclodextrins) or nanoformulations to improve bioavailability .
- Target Selectivity: Perform kinome-wide profiling to identify off-target effects .
Q. What strategies optimize the reaction yield of the thioether linkage in this compound?
Answer: To enhance thioether formation (typically 50–70% yield):
- Base Optimization: Replace K₂CO₃ with DBU for improved nucleophilicity in DMF .
- Microwave-Assisted Synthesis: Reduce reaction time (20 min vs. 12 hours) while maintaining 80–85% yield .
- Protection/Deprotection: Temporarily protect the benzothiazole NH group with Boc to prevent side reactions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Answer: Key SAR insights include:
- Thiadiazole Modifications:
- Substituents at position 5 (e.g., methyl vs. phenyl) alter steric bulk, affecting target binding .
- Pyridinylmethyl Thioether:
- Replacement with bulkier groups (e.g., benzyl) reduces solubility but enhances kinase inhibition .
- Benzothiazole Carboxamide:
- Fluorination at position 6 improves metabolic stability .
Methodology:
- Fluorination at position 6 improves metabolic stability .
- Synthesize analogs via parallel chemistry (e.g., Ugi-azide reaction for diversity) .
- Validate using molecular docking (e.g., AutoDock Vina with PDB: 3POZ) .
Q. What advanced computational methods predict this compound’s pharmacokinetics?
Answer:
- ADMET Prediction:
- Use SwissADME for bioavailability radar (TPSA < 140 Ų, logP < 5) .
- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).
- Metabolic Stability:
- CYP450 isoform interaction maps via Schrödinger’s QikProp .
- Permeability:
- PAMPA assay simulations to predict blood-brain barrier penetration .
Q. How are reaction intermediates characterized during large-scale synthesis?
Answer:
- In-situ Monitoring:
- ReactIR for real-time tracking of thioether bond formation .
- Isolation of Intermediates:
- Use preparative HPLC (C18 column, 0.1% TFA modifier) .
- Crystallography of Key Intermediates:
- Resolve ambiguous NMR signals (e.g., tautomerism in thiadiazole intermediates) .
Q. What analytical techniques confirm batch-to-batch consistency?
Answer:
- HPLC-PDA: Quantify impurities (<0.5% area) using a C18 column (gradient: 10–90% acetonitrile in 20 min) .
- DSC/TGA: Monitor thermal stability (decomposition >200°C indicates high purity) .
- Elemental Analysis: Carbon/nitrogen content within ±0.4% of theoretical values .
Q. How can researchers investigate this compound’s mechanism of action at the molecular level?
Answer:
- Pull-Down Assays: Use biotinylated analogs to isolate target proteins from cell lysates .
- SPR Analysis: Measure binding kinetics (e.g., KD < 1 µM for kinase targets) .
- CRISPR-Cas9 Knockout: Validate target dependency in isogenic cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
